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Compound of Interest

Compound Name: Cadmium;ZINC

Cat. No.: B15166717

This guide provides a detailed, objective comparison of Cadmium Zinc Telluride (CdZnTe) and
silicon-based semiconductor detectors, designed for researchers, scientists, and professionals
in drug development and related fields. We will explore the fundamental differences in their
material properties and how these translate into performance variations in key areas such as
detection efficiency, energy resolution, and charge collection. The information presented is
supported by experimental data to aid in the selection of the most suitable detector technology
for specific applications.

Core Performance and Material Properties: A
Tabular Comparison

The following table summarizes the key quantitative performance metrics and intrinsic
properties of CdZnTe and silicon detectors. These values represent typical ranges found in the
literature and can vary based on specific detector design, crystal quality, and operating
conditions.
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Property

CdZnTe (Cadmium
Zinc Telluride)

Silicon (Si)

Significance in
Detection
Performance

Atomic Number (2)

High (Cd: 48, Zn: 30,
Te: 52)

Low (14)

A higher Z number
leads to a greater
probability of
photoelectric
absorption, resulting
in significantly higher
stopping power and
detection efficiency for
high-energy X-rays

and gamma rays.[1][2]

Density (g/cm3) **

~5.8-6.2

~2.33

Higher density also
contributes to
increased stopping
power, allowing for
more compact
detector designs for
high-energy radiation

compared to silicon.[1]

Band Gap (eV) **

~1.5 - 2.2 (wide)

~1.12 (narrow)

The wide band gap of
CdznTe allows for
room temperature
operation with low
leakage current.[1]
Silicon's narrow band
gap necessitates
cooling in many high-
resolution applications
to reduce thermal

noise.[3]

Electron-Hole Pair

Creation Energy (eV)

~4.6-5.0

Lower creation energy
means more charge

carriers are generated
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for a given deposited
energy, which can
lead to better energy

resolution.[4]

Energy Resolution
(FWHM @ ~60 keV)

Energy resolution is
the ability to
distinguish between

) ) closely spaced energy
Excellent: <1% to Superior: Can achieve

) ) peaks. Silicon
~2.7%[5][6] <0.3% with cooling[4]

generally offers
superior resolution,
especially when
cooled.[4]

Energy Resolution
(FWHM @ 122 keV)

CdznTe provides

S good resolution at
Good: ~1.0% to 4.2% Application

room temperature for
[1] Dependent

medium-energy

gamma rays.

Charge Carrier
Mobility (ue) (cm2/Vs)

Higher electron

mobility in silicon
~1000 - 1350 ~1450 _

contributes to faster

signal collection times.

Hole Mobility-Lifetime
Product (uhth)
(cma/V)

Poor hole transport in
CdznTe can lead to
incomplete charge
collection and spectral
Low (~10-9[6] High tailing, which can
degrade energy
resolution.[6] This is a
significant challenge
for CdZnTe detector

development.

Detection Efficiency

High for X-rays and Low for high-energy CdznTe's high atomic
gamma rays[5] photons, requires number and density

greater thickness[2] give it a significant
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advantage in
detecting photons
above ~30 keV.[2][5] A
1mm thick CdTe
detector has 100%
efficiency at 40 keV.[6]

K-fluorescence in
CdTe/CZT can cause
energy to be re-
deposited in other
) - N pixels or escape,

K-Fluorescence High probability Low probability ]
which can degrade
spatial and energy
resolution. Silicon is
less affected by this

issue.[2]

Fundamental Principles of Operation

Semiconductor detectors operate by converting ionizing radiation directly into an electrical
signal. The process is initiated when a photon interacts within the detector's active volume,
generating electron-hole pairs. An applied electric field then sweeps these charge carriers
towards their respective electrodes, inducing a current that is proportional to the energy
deposited by the initial photon.

Photon Interaction and Charge Generation

The diagram below illustrates the fundamental workflow from the incidence of a photon to the
generation of a measurable signal in a semiconductor detector.
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Caption: Experimental workflow for gamma-ray spectroscopy.
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The Impact of Material Properties on Charge Collection

The efficiency of charge collection is critical for achieving good energy resolution. In an ideal
detector, all charge generated by a photon interaction would be collected at the electrodes.
However, material defects and the inherent charge transport properties of the semiconductor
can lead to charge trapping and incomplete collection, particularly for holes in CdZnTe.

The following diagram illustrates the logical relationship between material properties and the
resulting detector performance.

Intrinsic Material Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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